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1-Acetylpiperidine-4-carboxylic

acid

Cat. No.: B014908 Get Quote

Introduction
1-Acetylpiperidine-4-carboxylic acid, a derivative of the piperidine heterocyclic ring system,

serves as a valuable building block in medicinal chemistry and drug development. Its structural

motif is found in a variety of pharmacologically active compounds. A thorough understanding of

its spectroscopic properties is paramount for its identification, characterization, and quality

control in synthetic and analytical workflows. This guide provides an in-depth analysis of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-
Acetylpiperidine-4-carboxylic acid, offering field-proven insights for researchers, scientists,

and professionals in drug development.

The molecular structure of 1-Acetylpiperidine-4-carboxylic acid, with the systematic

numbering used for spectral assignments, is depicted below:

Caption: Molecular structure of 1-Acetylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 1-Acetylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR provide

unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 1-Acetylpiperidine-4-carboxylic acid is characterized by distinct

signals corresponding to the protons of the acetyl group and the piperidine ring. The chemical

shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid

functionalities.

Table 1: ¹H NMR Spectral Data of 1-Acetylpiperidine-4-carboxylic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 br s 1H -COOH

~4.2 - 3.8 m 2H H-2ax, H-6ax

~3.2 - 2.8 m 2H H-2eq, H-6eq

~2.5 m 1H H-4

2.08 s 3H -COCH₃

~2.0 - 1.6 m 4H H-3, H-5

Note: The exact chemical shifts can vary depending on the solvent and concentration. The

assignments for the axial and equatorial protons on the piperidine ring are based on typical

shielding effects in chair conformations.

Interpretation of the ¹H NMR Spectrum:

The presence of a broad singlet at approximately 12.0 ppm is a characteristic feature of a

carboxylic acid proton. The singlet at 2.08 ppm corresponds to the three protons of the acetyl

methyl group. The protons on the piperidine ring exhibit complex multiplets due to

conformational heterogeneity and spin-spin coupling. The protons adjacent to the nitrogen (H-2

and H-6) are deshielded due to the inductive effect of the nitrogen and the amide carbonyl

group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
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Table 2: ¹³C NMR Spectral Data of 1-Acetylpiperidine-4-carboxylic acid

Chemical Shift (ppm) Assignment

~176 -COOH

~169 -COCH₃

~45 C-2, C-6

~41 C-4

~28 C-3, C-5

21.4 -COCH₃

Note: Chemical shifts are approximate and can be influenced by the solvent.

Interpretation of the ¹³C NMR Spectrum:

The spectrum displays six distinct carbon signals, consistent with the molecular structure. The

downfield signals at ~176 ppm and ~169 ppm are assigned to the carboxylic acid and amide

carbonyl carbons, respectively. The piperidine ring carbons (C-2, C-6, C-3, C-5, and C-4)

appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) being

the most deshielded among them. The signal at 21.4 ppm corresponds to the acetyl methyl

carbon.

Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of 1-Acetylpiperidine-4-carboxylic
acid is essential for accurate structural verification.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Acetylpiperidine-4-carboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH

adjustment) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often
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preferred for its ability to dissolve a wide range of compounds and for the exchangeable

proton of the carboxylic acid to be readily observed.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness

and symmetry of the solvent peak.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).

Use a standard 90° pulse sequence.

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32

scans).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

Set a wider spectral width (typically 0-200 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g.,

1024 scans or more).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 1-Acetylpiperidine-4-carboxylic acid is dominated by

absorptions corresponding to the carboxylic acid and amide moieties.

Table 3: Key IR Absorption Bands of 1-Acetylpiperidine-4-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (carboxylic acid,

hydrogen-bonded)

~2950, ~2850 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

~1620 Strong C=O stretch (amide I band)

~1430 Medium O-H bend (in-plane)

~1240 Strong C-O stretch (carboxylic acid)

~920 Broad, Medium O-H bend (out-of-plane)

Interpretation of the IR Spectrum:

The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region,

which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

[2] This broadness is a result of the strong intermolecular hydrogen bonding between

carboxylic acid molecules, forming dimers. The strong, sharp peak around 1710 cm⁻¹ is

attributed to the C=O stretching of the carboxylic acid dimer.[1] Another strong absorption at

approximately 1620 cm⁻¹ corresponds to the amide carbonyl stretch (Amide I band). The
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presence of both of these carbonyl absorptions is a key diagnostic feature. Aliphatic C-H

stretching vibrations are observed around 2950 and 2850 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy
For solid samples like 1-Acetylpiperidine-4-carboxylic acid, the Attenuated Total Reflectance

(ATR) or KBr pellet methods are commonly employed.

Step-by-Step Methodology (ATR):

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample onto the center of the ATR

crystal.

Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure clamp to ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400

cm⁻¹).

Cleaning: After analysis, clean the ATR crystal thoroughly.

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data of 1-Acetylpiperidine-4-carboxylic acid
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m/z Relative Intensity Assignment

171 Moderate [M]⁺, Molecular ion

128 High [M - COOH]⁺

112 Moderate
[M - COOH - CH₂=C=O]⁺ or [M

- CH₃CONH₂]⁺

70 Moderate Piperidine ring fragment

43 High [CH₃CO]⁺, Acetyl cation

Note: Fragmentation patterns can vary depending on the ionization technique used.

Interpretation of the Mass Spectrum:

The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 171, corresponding to the

molecular weight of the compound. A common fragmentation pathway for carboxylic acids is

the loss of the carboxyl group, leading to a significant peak at m/z 128. The base peak is often

observed at m/z 43, corresponding to the stable acetyl cation. Other fragments arise from

cleavages within the piperidine ring and loss of neutral molecules.

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile

organic molecules. For less volatile compounds, soft ionization techniques like Electrospray

Ionization (ESI) may be more suitable.

Step-by-Step Methodology (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Caption: Experimental workflow for EI-MS analysis.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of 1-
Acetylpiperidine-4-carboxylic acid. The combined interpretation of NMR, IR, and MS spectra

allows for unambiguous confirmation of its molecular structure. The detailed experimental

protocols and workflow diagrams serve as a practical resource for researchers to obtain high-

quality data for this important synthetic building block, ensuring scientific integrity and

reproducibility in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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